
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol is a chiral compound with significant importance in various fields of scientific research This compound is characterized by its unique structural features, which include an amino group, a methoxy group, and a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and (S)-1-amino-2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and improve efficiency.
Automated Systems: Automation helps in monitoring and controlling the reaction conditions, ensuring consistency and reproducibility.
化学反应分析
Types of Reactions
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted phenolic compounds.
科学研究应用
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Antioxidant Activity: The phenol group contributes to its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.
相似化合物的比较
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol can be compared with other similar compounds, such as:
(S)-4-(1-Amino-2-methylpropyl)phenol: Lacks the methoxy group, which may affect its reactivity and applications.
(S)-4-(1-Amino-2-methylpropyl)-2-hydroxyphenol: Contains a hydroxy group instead of a methoxy group, influencing its chemical properties.
(S)-4-(1-Amino-2-methylpropyl)-2-ethoxyphenol: Has an ethoxy group, which may alter its solubility and reactivity.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
4-[(1S)-1-amino-2-methylpropyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-7(2)11(12)8-4-5-9(13)10(6-8)14-3/h4-7,11,13H,12H2,1-3H3/t11-/m0/s1 |
InChI 键 |
GBKNUWFRFQUDFP-NSHDSACASA-N |
手性 SMILES |
CC(C)[C@@H](C1=CC(=C(C=C1)O)OC)N |
规范 SMILES |
CC(C)C(C1=CC(=C(C=C1)O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





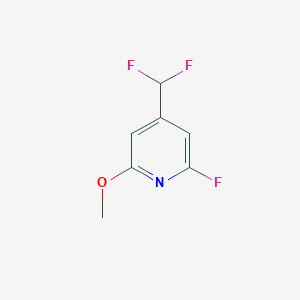
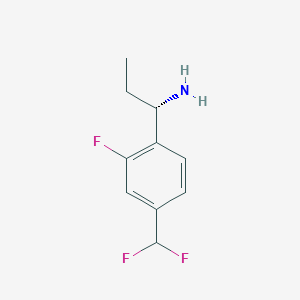
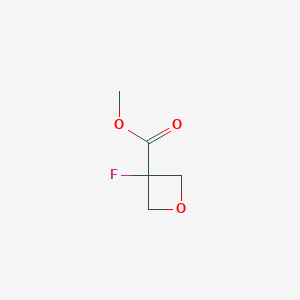


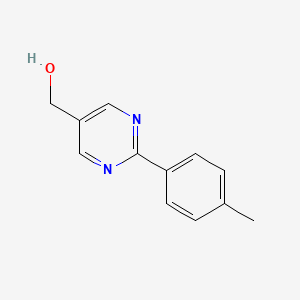
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)
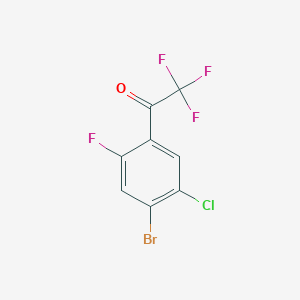
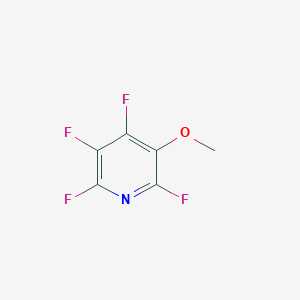
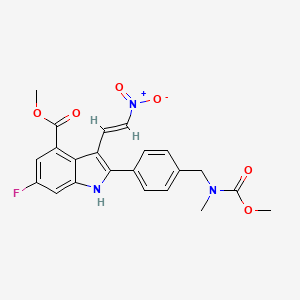
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
